molecular formula C23H22O12 B12327059 Kaempferol 3-(6-acetylgalactoside)

Kaempferol 3-(6-acetylgalactoside)

Cat. No.: B12327059
M. Wt: 490.4 g/mol
InChI Key: AKENCGNASJPQNR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’'-O-Acetylastragalin involves the acetylation of astragalin (kaempferol 3-O-glucoside) using acetic anhydride in the presence of a base such as pyridine . The reaction is typically carried out at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of 6’'-O-Acetylastragalin may involve the extraction of astragalin from natural sources such as Arnica chamissonis, followed by chemical modification through acetylation. The process includes solvent extraction, purification, and chemical synthesis steps to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

6’'-O-Acetylastragalin undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives of the compound.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized flavonoid derivatives, while substitution reactions can produce a variety of substituted flavonoids .

Mechanism of Action

The mechanism of action of 6’'-O-Acetylastragalin involves its interaction with various molecular targets and pathways. It exerts its effects through:

Comparison with Similar Compounds

6’'-O-Acetylastragalin is unique among flavonoids due to its acetylated structure, which enhances its solubility and bioavailability. Similar compounds include:

Biological Activity

Kaempferol 3-(6-acetylgalactoside) is a flavonoid glycoside derived from kaempferol, a compound recognized for its diverse biological activities. This article delves into the biological activity of kaempferol 3-(6-acetylgalactoside), highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Overview of Kaempferol 3-(6-acetylgalactoside)

Chemical Structure and Composition
Kaempferol 3-(6-acetylgalactoside) has the molecular formula C23H22O12C_{23}H_{22}O_{12} and is characterized by the presence of an acetylgalactoside moiety attached to the kaempferol backbone. This structural modification may influence its bioavailability and biological activity compared to other kaempferol derivatives .

Antioxidant Properties

Research indicates that kaempferol and its derivatives exhibit significant antioxidant activity. This property is essential for neutralizing free radicals, thereby reducing oxidative stress associated with various chronic diseases. The antioxidant effects are attributed to the ability of flavonoids to scavenge reactive oxygen species (ROS) and enhance endogenous antioxidant defenses .

Anti-Inflammatory Effects

Kaempferol 3-(6-acetylgalactoside) demonstrates potent anti-inflammatory properties. Studies have shown that it can inhibit pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in inflammatory pathways. This activity suggests potential applications in treating inflammatory conditions like arthritis and colitis .

Antimicrobial Activity

The antimicrobial effects of kaempferol derivatives have garnered significant attention. Kaempferol 3-(6-acetylgalactoside) exhibits antibacterial properties against various pathogens. It disrupts bacterial cell membranes and inhibits DNA gyrase, an enzyme crucial for bacterial DNA replication. For instance, studies have demonstrated its effectiveness against Escherichia coli and Staphylococcus aureus, indicating its potential as a natural antimicrobial agent .

The mechanisms underlying the biological activities of kaempferol 3-(6-acetylgalactoside) are multifaceted:

  • Antioxidant Mechanism : The flavonoid structure allows it to donate electrons, thus neutralizing free radicals.
  • Anti-Inflammatory Pathways : Inhibition of NF-kB signaling pathways reduces the expression of inflammatory mediators.
  • Antibacterial Mechanism : Disruption of bacterial membranes leads to cell lysis, while inhibition of DNA gyrase prevents bacterial proliferation .

Pharmacokinetics

The pharmacokinetics of kaempferol glycosides, including kaempferol 3-(6-acetylgalactoside), involve absorption primarily in the small intestine. The presence of sugar moieties affects bioavailability; hydrolysis by intestinal enzymes is often necessary for absorption. Once absorbed, kaempferol undergoes extensive metabolism in the liver, where it is conjugated and excreted .

Case Studies

Several studies have explored the pharmacological effects of kaempferol derivatives:

  • Cancer Prevention : A study indicated that dietary intake of kaempferol correlates with reduced cancer incidence due to its ability to induce apoptosis in cancer cells through ROS generation and cell cycle arrest .
  • Diabetes Management : Research has shown that kaempferol derivatives improve glucose tolerance and insulin sensitivity in diabetic models, suggesting their role in managing metabolic disorders .
  • Liver Protection : Kaempferol has been shown to mitigate liver damage by reducing oxidative stress and inflammation in experimental models .

Data Table: Summary of Biological Activities

Activity TypeEffectMechanismReference
AntioxidantScavenges free radicalsElectron donation
Anti-inflammatoryReduces cytokine productionInhibition of NF-kB
AntimicrobialInhibits bacterial growthCell membrane disruption
Cancer preventionInduces apoptosisROS generation, cell cycle arrest
Diabetes managementImproves insulin sensitivityEnhances glucose uptake
Liver protectionReduces oxidative damageDecreases inflammation

Properties

IUPAC Name

[6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O12/c1-9(24)32-8-15-17(28)19(30)20(31)23(34-15)35-22-18(29)16-13(27)6-12(26)7-14(16)33-21(22)10-2-4-11(25)5-3-10/h2-7,15,17,19-20,23,25-28,30-31H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKENCGNASJPQNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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